molecular formula C6H10O3 B14784915 2,3-Bis(hydroxymethyl)cyclobutan-1-one

2,3-Bis(hydroxymethyl)cyclobutan-1-one

Cat. No.: B14784915
M. Wt: 130.14 g/mol
InChI Key: ZSLPKLFDMZHAFT-UHFFFAOYSA-N
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Description

2,3-Bis(hydroxymethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H10O3. It features a four-membered cyclobutane ring with two hydroxymethyl groups and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane-containing compounds, including 2,3-Bis(hydroxymethyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes under specific conditions to form a cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under UV light or thermal conditions.

Industrial Production Methods: Industrial production of this compound may involve the protection of hydroxyl groups followed by cyclization and subsequent deprotection steps. This ensures the stability of the intermediate compounds and improves the overall yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(hydroxymethyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.

Major Products:

Scientific Research Applications

2,3-Bis(hydroxymethyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Bis(hydroxymethyl)cyclobutan-1-one exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve interactions with enzymes and other biomolecules, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

  • 3-(Hydroxymethyl)cyclobutan-1-one
  • 3,3-Bis(hydroxymethyl)cyclobutan-1-one
  • Cyclobutane-1,2-dione

Comparison: 2,3-Bis(hydroxymethyl)cyclobutan-1-one is unique due to the presence of two hydroxymethyl groups and a ketone group on a cyclobutane ring.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2,3-bis(hydroxymethyl)cyclobutan-1-one

InChI

InChI=1S/C6H10O3/c7-2-4-1-6(9)5(4)3-8/h4-5,7-8H,1-3H2

InChI Key

ZSLPKLFDMZHAFT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1=O)CO)CO

Origin of Product

United States

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